(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVAVDAFEFRPLL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCF)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCF)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamide Precursors
Prochiral α,β-dehydroamino acid derivatives can undergo asymmetric hydrogenation using chiral catalysts such as Rhodium-(R)-BINAP complexes. For example, hydrogenation of 4-(fluoromethylsulfanyl)-2-acetamido-but-2-enoic acid yields the (S)-enantiomer with enantiomeric excess (ee) >95% under optimized conditions. This method benefits from high stereocontrol but requires precise tuning of reaction parameters (e.g., H₂ pressure, solvent polarity).
Enzymatic Resolution of Racemic Mixtures
Lipases or acylases can resolve racemic 2-amino-4-(fluoromethylsulfanyl)butanoic acid via kinetic resolution. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of an acetylated precursor, leaving the desired (S)-isomer intact. Reported yields for this method range from 40–60% with ee >99%.
Introduction of the Fluoromethylsulfanyl Group
The -SCH₂F moiety is introduced via nucleophilic substitution or radical-mediated pathways:
Nucleophilic Displacement of Halides
A key intermediate, 4-bromo-2-((tert-butoxycarbonyl)amino)butanoic acid , reacts with fluoromethanethiolate (generated in situ from AgSCH₂F or NaSCH₂F) in polar aprotic solvents (DMF, DMSO). This SN2-type reaction proceeds at 50–70°C, achieving 65–80% yield. Competing elimination is mitigated by maintaining anhydrous conditions.
Thiol-Ene Click Chemistry
Radical-mediated addition of fluoromethylsulfanyl chloride to allylglycine derivatives offers regioselectivity. Using AIBN as an initiator in THF at 60°C, this method affords the thioether product in 70–85% yield. Stereochemical integrity is preserved when starting from enantiopure allylglycine.
Protection-Deprotection Strategies
Critical for avoiding side reactions during synthesis:
| Functional Group | Protecting Agent | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| Amino | Boc (tert-butyloxycarbonyl) | TFA/DCM (1:1), rt, 2h | 90–95 |
| Carboxylic Acid | Methyl ester | LiOH/THF-H₂O, rt, 4h | 85–90 |
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric hydrogenation | Rh-catalyzed hydrogenation | 75–85 | >95 | High |
| Enzymatic resolution | Lipase-mediated hydrolysis | 40–60 | >99 | Moderate |
| Nucleophilic displacement | AgSCH₂F reaction | 65–80 | N/A | High |
| Thiol-ene radical addition | AIBN-initiated coupling | 70–85 | N/A | Moderate |
Challenges and Optimization Strategies
-
Fluorine Stability : The fluoromethyl group is prone to hydrolysis under acidic or basic conditions. Employing mild deprotection reagents (e.g., TFA instead of HCl) mitigates degradation.
-
Stereochemical Drift : Racemization at the α-carbon occurs above 60°C. Low-temperature protocols (0–25°C) during acylations or esterifications preserve ee.
-
Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers and by-products, achieving >98% purity.
Industrial-Scale Considerations
Large-scale production favors asymmetric hydrogenation due to catalyst recyclability and minimal waste. A continuous-flow system with immobilized Rh catalysts achieves throughputs of 1–5 kg/day, reducing costs by 30% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid exerts its effects primarily through its interaction with methyltransferases. The fluoromethyl group is transferred to various nucleophiles, including oxygen, nitrogen, and sulfur atoms, through a polar S_N2 attack mechanism . This transfer alters the chemical properties of the target molecules, enhancing their stability and reactivity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Electronegativity | Steric Bulk | Metabolic Stability |
|---|---|---|---|---|
| (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid | -SCH2F | High | Moderate | High (due to C-F bond) |
| Methionine | -SCH3 | Low | Low | Moderate |
| (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid | -SCH2CH3 | Low | Moderate | Low |
| (2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid | -S-C≡CH | Moderate | High | Variable |
Functional and Enzymatic Activity
Conversion Efficiency in MAT Systems
Studies on Sulfolobus solfataricus MAT (sMAT) reveal that substituent identity significantly impacts substrate conversion rates. For example:
- Methionine : 100% conversion rate due to optimal enzyme-substrate compatibility .
- (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid: 84% conversion, indicating moderate steric tolerance .
- (2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid: 36% conversion, likely due to steric hindrance from the alkyne group .
Table 2: Conversion Rates of Selected Analogs in sMAT
| Compound | Conversion Rate (%) | Observed Mass [M+H]+ | Theoretical Mass |
|---|---|---|---|
| Methionine | 100 | 399.1444 | 398.0965 |
| (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid | 84 | 413.1599 | 413.1602 |
| (2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid | 36 | 322.1051 | 321.0896 |
Binding Affinity in GCL Systems
In γ-glutamylcysteine ligase (GCL), the sulfonimidoyl-containing inhibitor (2S)-2-amino-4-[(2S)-2-carboxybutyl-(R)-sulfonimidoyl]butanoic acid exhibits distinct binding compared to simpler thioethers. The sulfonimidoyl group’s nitrogen and oxygen atoms enable additional interactions with Arg179 in Trypanosoma brucei GCL, a residue critical for cysteine analog binding . Fluoromethylsulfanyl derivatives may mimic these interactions through fluorine’s electronegativity, though further studies are needed.
Stability and Metabolic Considerations
The C-F bond in fluoromethylsulfanyl derivatives confers resistance to oxidative degradation, contrasting with methylsulfanyl or ethylsulfanyl groups, which are more prone to oxidation (e.g., forming sulfoxides or sulfones) . For instance:
- (2S)-2-Amino-4-(methylsulfonyl)butanoic acid: A methionine sulfone derivative with altered polarity and reduced enzymatic utility compared to methionine .
Biological Activity
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid, commonly referred to as L-Homocysteine, S-(fluoromethyl)-, is an amino acid derivative with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
- Molecular Formula : CHFNOS
- Molar Mass : 167.2 g/mol
- CAS Number : 199526-45-9
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the fluoromethylsulfanyl group enhances its reactivity and potential binding affinity to target proteins.
Target Interactions
- Integrin Antagonism : Similar compounds have been studied for their role as integrin antagonists, which are critical in cell adhesion and signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development.
- Anticancer Effects : Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation, although specific data on this compound is limited.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial effects of various amino acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
-
Cancer Cell Proliferation Inhibition :
- In vitro experiments demonstrated that the compound could reduce the growth of certain cancer cell lines by inducing apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
